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Branched fatty acids are a class of fatty acids characterized by their unique branched hydrocarbon chains, distinct from the typical straight-chain structure found in most common fatty acids. These structural differences result in various physicochemical properties that make them important for diverse applications. Branched fatty acids are often synthesized through metabolic pathways involving enzymes such as β-ketoacyl-ACP synthase, which introduces a branching point during fatty acid biosynthesis.
Their branched structures can influence the physical properties of lipids and oils, potentially affecting solubility, melting points, and viscosity. In the cosmetic industry, branched fatty acids are utilized to improve the texture and spreadability of formulations while maintaining skin compatibility. They also play critical roles in the pharmaceutical sector as intermediates for drug synthesis or as components in delivery systems.
Moreover, studies have shown that certain branched fatty acids possess antimicrobial properties, making them valuable in the formulation of preservatives and anti-inflammatory agents. Their unique biological activities and versatile applications highlight the importance of these compounds in modern chemical research and industry.

Estructura | Nombre químico | CAS | MF |
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4-{(tert-butoxy)carbonylamino}but-2-enoic acid | 89711-09-1 | C9H15NO4 |
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3-Formamido-4-methylpentanoic acid | 861359-13-9 | C7H13NO3 |
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N-Boc-(+/-)-3-Amino-4-methyl-pentanoic Acid | 248924-39-2 | C11H21NO4 |
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3-(2-methylpropyl)sulfanylpropanoic acid | 23246-19-7 | C7H14O2S |
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6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-,1-(1,1-dimethylethyl) ester | 250612-31-8 | C19H36N2O8 |
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2,2-dimethyl-3-(methylsulfanyl)propanoic acid | 37695-38-8 | C6H12O2S |
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2,3-Dimethyl-3-butenoic Acid | 36598-04-6 | C6H10O2 |
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4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid | 1121527-35-2 | C11H21NO4 |
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(2S)-2,3,3-trimethylbutanoic acid | 13332-31-5 | C7H14O2 |
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(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid | 210346-16-0 | C11H21NO4 |
Literatura relevante
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Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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